Barium bis(2,4,6-trinitroresorcinolate)

Description

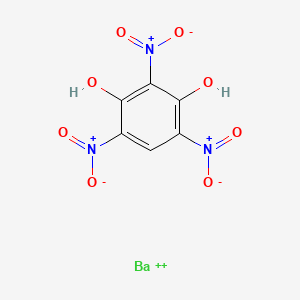

Barium bis(2,4,6-trinitroresorcinolate), also known as barium styphnate (CAS: 20236-55-9), is a barium salt derived from 2,4,6-trinitroresorcinol (styphnic acid). Its molecular formula is C₆H₃BaN₃O₈⁺⁺ with a molecular weight of 382.43 g/mol . Key properties include:

- Exact mass: 382.897 g/mol

- LogP: 2.392 (indicating moderate lipophilicity)

- EINECS: 243-620-9

It is primarily used in pyrotechnics and explosives due to its energetic properties .

Properties

CAS No. |

20236-55-9 |

|---|---|

Molecular Formula |

C6H3BaN3O8+2 |

Molecular Weight |

382.43 g/mol |

IUPAC Name |

barium(2+);2,4,6-trinitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H3N3O8.Ba/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2 |

InChI Key |

ZACISHMWZUXBDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-].[Ba+2] |

physical_description |

The barium salt of 2,4,6-trinitroresorcinol. Shipped as a slurry or wet mass of orange-yellow crystals. Shock, heat, flame or friction may cause explosion if dried out. The primary hazard is blast of instantaneous explosion and not flying projectiles and fragments. Orange-yellow crystals; [CAMEO] Solubility--no data found; |

Origin of Product |

United States |

Preparation Methods

Nitration of Resorcinol with Subsequent Barium Complexation

The sulfonation-nitration method represents a foundational approach for generating 2,4,6-trinitroresorcinol (styphnic acid), which serves as the ligand for barium coordination. A 2022 study demonstrated that nitration efficiency peaks at 82–83% when using a molar ratio of HNO₃/resorcinol = 3.45:1 in 72% nitric acid at 30–70°C. Subsequent neutralization with barium hydroxide or barium chloride yields the final product.

Table 1: Optimal Nitration Conditions for Styphnic Acid Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HNO₃ Concentration | 72% | Maximizes nitration depth |

| Temperature Range | 30–70°C | Balances kinetics and side reactions |

| Molar Ratio (HNO₃:Resorcinol) | 3.45:1 | Prevents over-nitration |

| Reaction Time | 1.6–2.5 hours | Ensures complete conversion |

Post-nitration, the styphnic acid is purified via recrystallization from ice water, achieving a melting point of 178–179.5°C. Barium incorporation is then performed by reacting styphnic acid with barium chloride in aqueous ammonia, yielding hexagonal crystals with particle sizes of 10–100 µm.

Metathesis Reaction Using Ammonium/Alkali Metal Styphnates

Alternative protocols avoid direct nitration by employing preformed styphnate salts. The US Patent 3,522,320 details a process where ammonium styphnate reacts with barium chloride under controlled conditions:

- Ammonium Styphnate Preparation :

Styphnic acid (10 g) is suspended in 200 mL H₂O with 10 mL NH₄OH, agitated at 26°C until dissolution. - Barium Salt Precipitation :

Barium chloride dihydrate (10 g in 75 mL H₂O) is added dropwise, inducing immediate precipitation of yellow barium styphnate. Cooling to 25°C for 15 minutes followed by filtration yields 13.76 g product (10.17% nitrogen content).

Table 2: Comparative Analysis of Barium Styphnate Synthesis Routes

Particle size modulation is achievable by substituting ammonium styphnate with sodium/potassium styphnates. For instance, treating ammonium styphnate with NaOH before barium addition reduces crystal size to 10–35 µm, ideal for precision detonators.

Reaction Optimization and Kinetic Considerations

Key variables influencing barium bis(2,4,6-trinitroresorcinolate) synthesis include:

Solvent Composition and Acidity

The Chinese Patent CN101462963A highlights acetic acid as a critical solvent, with concentrations between 5–50% (v/v) accelerating nitration rates while minimizing resorcinol decomposition. Higher acetic acid concentrations (>30%) reduce reaction times to 0.8–1.6 hours by stabilizing nitro intermediates.

Temperature-Controlled Precipitation

Lower precipitation temperatures (25–50°C) favor monodisperse nanoparticles (<50 µm), whereas elevated temperatures (60–80°C) produce larger, irregular crystals. Isopropyl alcohol additions during barium chloride mixing further enhance crystallinity by reducing aqueous solubility.

Table 3: Spectral Characterization of Barium Bis(2,4,6-Trinitroresorcinolate)

Industrial-Scale Production Protocols

Scalability requires balancing reaction exothermicity and safety. The Chinese patent demonstrates a 600 mmol resorcinol scale-up using 550 mL H₂O and 60 mL 5% acetic acid, achieving 82.1% yield. Continuous stirring and incremental barium chloride addition prevent localized overheating, which could degrade nitro groups.

Chemical Reactions Analysis

Barium bis(2,4,6-trinitroresorcinolate) undergoes several types of chemical reactions, including:

Oxidation and Reduction: It can react vigorously with reducing agents such as hydrides, sulfides, and nitrides, potentially leading to detonation.

Substitution: The compound may also react with bases like sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.

The major products formed from these reactions are typically barium salts and various nitrogen oxides .

Scientific Research Applications

Barium bis(2,4,6-trinitroresorcinolate) has several applications in scientific research and industry:

Mechanism of Action

The explosive nature of barium bis(2,4,6-trinitroresorcinolate) is due to its ability to rapidly decompose, releasing a large amount of gas and heat. This rapid decomposition is triggered by shock, heat, or friction, leading to an instantaneous explosion . The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds within the nitro groups, resulting in the formation of nitrogen gas and other byproducts .

Comparison with Similar Compounds

Barium Iodate Monohydrate (Ba(IO₃)₂·H₂O)

CAS : 7787-34-0; Molecular weight : 505.15 g/mol .

Key Differences :

- Oxidative Capacity : Barium iodate acts as a strong oxidizer, while barium styphnate’s primary role is detonation initiation.

- Toxicity : Barium compounds generally induce hypokalemia and cardiovascular effects , but specific data on barium styphnate’s toxicity are lacking. Barium iodate causes respiratory and skin irritation .

Bis(2-amino-3,5-dichloropyridinium) Hexachloridostannate(IV) Dihydrate

Molecular Formula : (C₅H₅Cl₂N₂)₂[SnCl₆]·2H₂O; Molecular weight : 695.44 g/mol .

Key Differences :

- Functionality: Barium styphnate is an inorganic explosive, whereas the organotin compound is a non-energetic salt studied for its structural properties.

Other Barium Salts (Carbonate, Chloride)

Barium Carbonate (BaCO₃) & Chloride (BaCl₂) :

- Toxicity : Both induce hypokalemia, muscle paralysis, and ventricular fibrillation .

- Applications : Industrial (glass, ceramics) vs. barium styphnate’s niche use in explosives.

Research Findings and Data Gaps

- Barium Styphnate: Limited data on physicochemical properties (e.g., melting point) and ecotoxicology .

- Barium Iodate: Well-documented as an oxidizer but lacks detailed toxicological profiles (e.g., carcinogenicity, reproductive toxicity) .

- Organotin Compound: No overlap in application with barium styphnate but highlights diversity in barium-containing compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Barium bis(2,4,6-trinitroresorcinolate), and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves condensation of 2,4,6-trinitroresorcinol with barium salts under controlled pH and temperature. Key variables include stoichiometric ratios (e.g., 1:2 for Ba²⁺:ligand), solvent selection (e.g., aqueous vs. non-polar media), and reaction time. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Conflicting reports on ideal conditions (e.g., pH 7–9 vs. acidic media) suggest systematic optimization is necessary .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Barium bis(2,4,6-trinitroresorcinolate)?

- Methodological Answer: Use FTIR to confirm nitro and phenolic oxygen bonding, XRD for crystallinity assessment, and UV-Vis spectroscopy to study electronic transitions. Elemental analysis (EA) and thermogravimetric analysis (TGA) validate stoichiometry and thermal stability. Discrepancies in reported IR peaks (e.g., shifts in ν(NO₂) bands) may arise from hydration states or polymorphism, necessitating cross-validation with XRD .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity, temperature)?

- Methodological Answer: Conduct accelerated stability studies by exposing samples to UV light (e.g., 254 nm), controlled humidity chambers (e.g., 40–80% RH), and thermal cycling (25–60°C). Monitor degradation via HPLC or mass spectrometry. Conflicting data on photodegradation rates (e.g., half-life discrepancies) may require kinetic modeling (e.g., Arrhenius plots) to predict long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in redox or catalytic applications?

- Methodological Answer: Investigate electron-transfer pathways using cyclic voltammetry (CV) or EPR spectroscopy. For catalytic studies, design experiments to track intermediates (e.g., nitro radical anions) via stopped-flow kinetics. Conflicting hypotheses about the role of barium’s d-orbital participation vs. ligand-centered reactivity can be resolved through DFT calculations .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s electronic structure and interaction with biological or environmental matrices?

- Methodological Answer: Use Gaussian or VASP software to model charge distribution, HOMO-LUMO gaps, and binding energies with biomolecules (e.g., proteins) or pollutants (e.g., heavy metals). Validate predictions with experimental data (e.g., XPS for surface interactions). Discrepancies between simulated and observed spectra may indicate solvent effects or incomplete basis sets .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., ΔH of decomposition)?

- Methodological Answer: Perform differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres to isolate decomposition pathways. Compare results with ab initio calculations (e.g., Gibbs free energy). Inconsistent ΔH values may arise from impurities or kinetic vs. thermodynamic product dominance, requiring high-purity samples and controlled heating rates .

Methodological Considerations Table

Literature Review and Data Gaps

- Data Contradictions : Reported solubility in polar solvents (e.g., DMSO vs. DMF) may reflect ligand protonation states. Re-evaluate via pH-dependent solubility assays .

- Research Gaps : Limited studies on environmental fate (e.g., biodegradation pathways) and ecotoxicology. Apply OECD guidelines for persistence testing .

Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.